N-(2-ヒドロキシエチル)ピコリンアミド

概要

説明

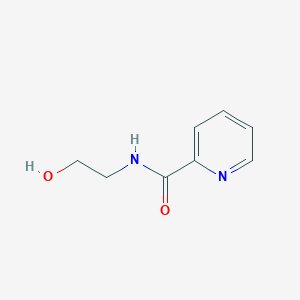

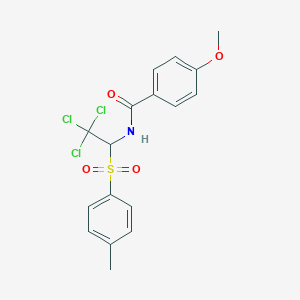

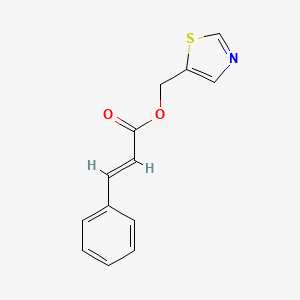

“N-(2-Hydroxyethyl)picolinamide” is an organic compound . It has a molecular formula of C8H10N2O2 .

Synthesis Analysis

The synthesis of compounds similar to “N-(2-Hydroxyethyl)picolinamide” has been reported. For instance, the reductive amination of levulinic acid with ethanolamine and hydrogen, using small amounts of water as solvent together with solid catalysts, has been used to produce N-(2-hydroxyethyl)-2-pyrrolidones .

Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxyethyl)picolinamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

“N-(2-Hydroxyethyl)picolinamide” can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of other organic compounds .

Physical and Chemical Properties Analysis

“N-(2-Hydroxyethyl)picolinamide” has an average mass of 166.177 Da and a mono-isotopic mass of 166.074234 Da .

科学的研究の応用

- 用途: 研究者は、Acidovorax facilis 72 W (Nit72W)由来のニトリラーゼを改変し、その二次活性を高めました。 具体的には、変異体W188Mは2-シアノピリジンを2-ピコリンアミドに効率的に変換し、工業用途の可能性を示しています .

生体触媒と酵素工学

金属配位化学

Safety and Hazards

将来の方向性

While specific future directions for “N-(2-Hydroxyethyl)picolinamide” are not explicitly mentioned in the retrieved documents, there is a general trend in the field of chemistry towards the sustainable production of polymers from biogenic platform chemicals . This could potentially involve compounds like “N-(2-Hydroxyethyl)picolinamide”.

作用機序

Target of Action

N-(2-Hydroxyethyl)picolinamide primarily targets the lipid-transfer protein Sec14p . Sec14p is a crucial protein involved in the regulation of lipid metabolism and vesicle trafficking .

Mode of Action

The compound interacts with Sec14p, inhibiting its function .

Biochemical Pathways

The inhibition of Sec14p disrupts lipid metabolism and vesicle trafficking within the cell . These processes are vital for cell growth and survival, particularly in fungi. Therefore, the compound’s action can lead to growth inhibition or cell death in fungi .

Pharmacokinetics

The compound’s solubility and permeability data suggest that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of N-(2-Hydroxyethyl)picolinamide’s action primarily involve the disruption of lipid metabolism and vesicle trafficking due to the inhibition of Sec14p . This can lead to growth inhibition or cell death in fungi .

特性

IUPAC Name |

N-(2-hydroxyethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-3-1-2-4-9-7/h1-4,11H,5-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMVFGIULAFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)

![3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2431571.png)

![7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431572.png)

![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)

![N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2431580.png)